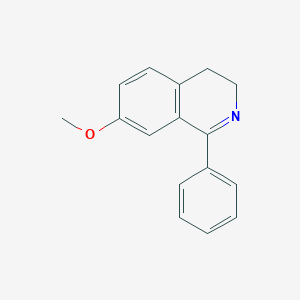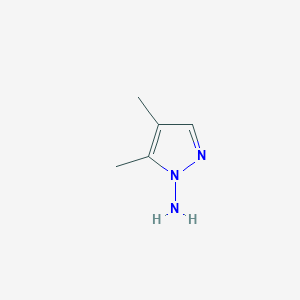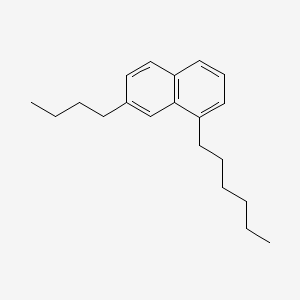
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one is a heterocyclic compound with the molecular formula C11H19N3O It is a derivative of imidazolidinone, characterized by the presence of a cyclopropyl group, a butyl chain, and a methyl group attached to the imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with butyl isocyanate, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
化学反応の分析
Types of Reactions
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
科学的研究の応用
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
- 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- 2-Amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one
- 2-Imino-5-butyl-5-cyclopropyl-3-methyl-imidazolidin-4-one
Uniqueness
This compound stands out due to its unique combination of structural features, including the cyclopropyl group and the imidazolidinone ring
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
2-amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-7-11(8-5-6-8)9(15)14(2)10(12)13-11/h8H,3-7H2,1-2H3,(H2,12,13) |
InChIキー |
RZFGQNVQSFUQHK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)N(C(=N1)N)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)


![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)


![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)




